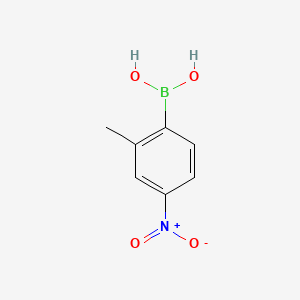
2-Methyl-4-nitrophenylboronic acid
Übersicht
Beschreibung
2-Methyl-4-nitrophenylboronic acid is a chemical compound with the molecular formula C7H8BNO4 . It is a derivative of phenylboronic acid, which is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including 2-Methyl-4-nitrophenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-nitrophenylboronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a nitro group . The molecular weight of this compound is 180.96 g/mol .Chemical Reactions Analysis
As a boronic acid derivative, 2-Methyl-4-nitrophenylboronic acid can participate in various chemical reactions. It can be used in Suzuki-Miyaura cross-coupling reactions . It can also be used in Ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-nitrophenylboronic acid include a density of 1.3±0.1 g/cm3, a boiling point of 382.8±52.0 °C at 760 mmHg, and a flash point of 185.3±30.7 °C . It also has a molar refractivity of 43.9±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling, Protein Manipulation, and Modification
-
Separation Technologies
-
Development of Therapeutics
-
Synthesis of Complex Boronic Acids
- The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated .
- Traditionally, boronic acid synthesis is sequential, synthetically demanding, and time-consuming, which leads to high target synthesis times and low coverage of the boronic acid chemical space .
-
Biomedical Applications
-
Suzuki–Miyaura Coupling
- Boronic acids, including “2-Methyl-4-nitrophenylboronic acid”, can be used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .
- This reaction is used to form carbon-carbon bonds and is particularly useful due to its mild reaction conditions and the stability of boronic acids .
- The reaction involves the transmetalation of an organoboron compound to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .
-
Synthesis of Complex Molecules
-
Chemical Biology
-
Material Science
-
Medicinal Chemistry
-
Agricultural Chemistry
-
Organic Synthesis
-
Chemical Sensors
-
Drug Delivery Systems
-
Catalysis
-
Fluorescence Imaging
-
Nuclear Medicine
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-methyl-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRNMFMWHXCMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742681 | |
| Record name | (2-Methyl-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitrophenylboronic acid | |
CAS RN |
1228829-54-6 | |
| Record name | B-(2-Methyl-4-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228829-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



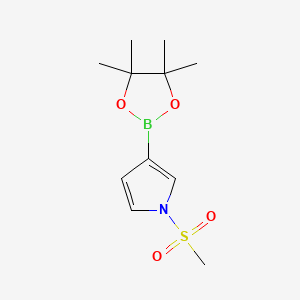
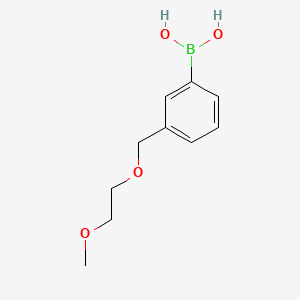
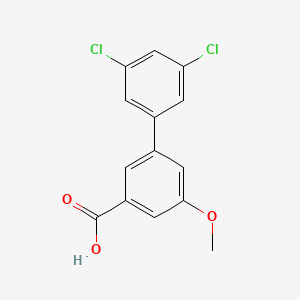
![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)
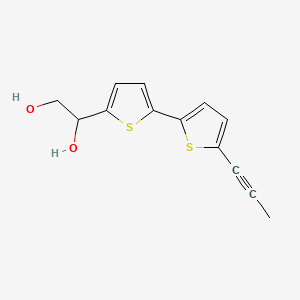
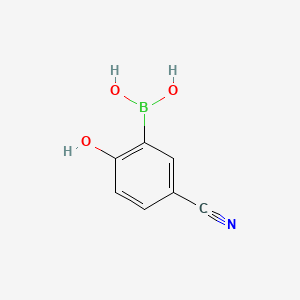
![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)
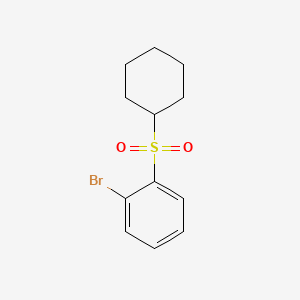
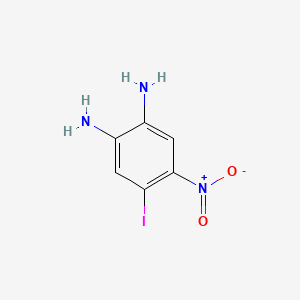
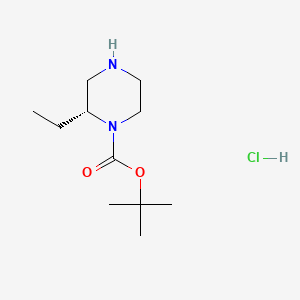
![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)
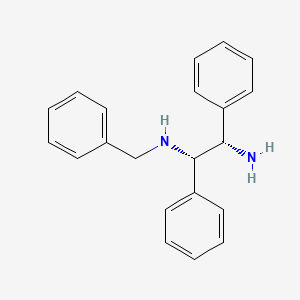
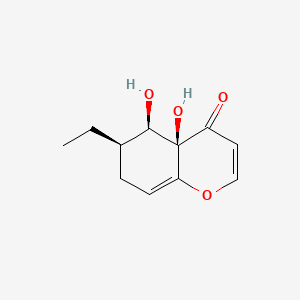
![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)